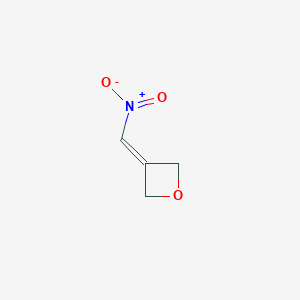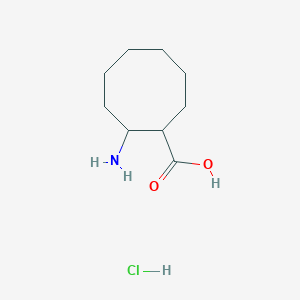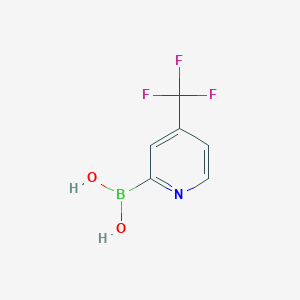
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrClF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular weight of “this compound” is 260.44 . The InChI code is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H and the InChI key is SYBSBIJPNQAETE-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Applications
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is a significant compound in the realm of chemical synthesis and medicinal chemistry. Research has highlighted its role in synthesizing structurally complex molecules. For instance, its involvement in the synthesis of pyranopyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, is notable for their applications in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, & Patel (2023) delves into the synthetic pathways for these compounds, employing various catalysts to develop lead molecules.
Chemosensing and Biological Applications
Pyridine derivatives, like this compound, are crucial in chemosensing due to their affinity for ions and neutral species. These compounds serve as effective chemosensors for various species in environmental, agricultural, and biological samples. Moreover, their biological activities span across antifungal, antibacterial, antioxidant, and anticancer properties, among others. The comprehensive review by Abu-Taweel et al. (2022) explores the synthetic routes, structural characterization, medicinal applications, and the potential of pyridine derivatives in analytical chemistry as chemosensors.
Catalysis and Functionalization
The compound's role in catalysis and functionalization of pyridine scaffolds is pivotal. The review by Manolikakes et al. (2013) discusses various methods of functionalizing the pyridine scaffold, including directed metalation or halogen/metal exchange, highlighting the substance's versatility and importance in chemical synthesis.
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that the compound can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide . This process results in the formation of corresponding nicotinic acid .
Biochemical Pathways
It’s known that the compound can be used in the suzuki–miyaura coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .
Action Environment
It’s known that the compound is a solid at room temperature , and its stability could be influenced by factors such as temperature, humidity, and light exposure.
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it has been observed to inhibit kinase enzymes, which are essential for phosphorylation processes in cells. The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity and subsequent downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. By inhibiting specific kinases within this pathway, this compound can lead to reduced cell proliferation and altered gene expression patterns . Additionally, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding is often facilitated by the halogen and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzyme activity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings are crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, which can include oxidation, reduction, and conjugation reactions . These metabolic pathways are essential for the compound’s elimination from the body and can influence its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by specific transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes.
Propriétés
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNBTHJRJGMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695950 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188476-72-3 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


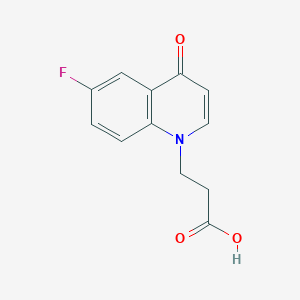


![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
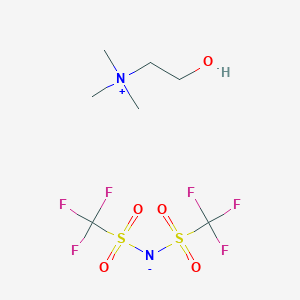
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
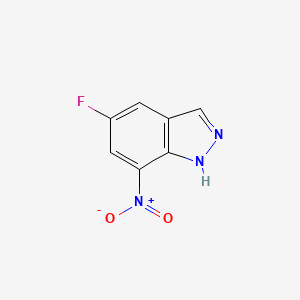
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)

